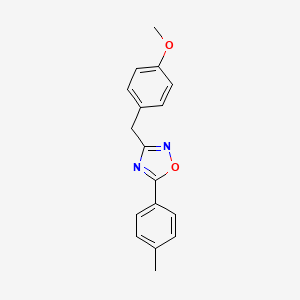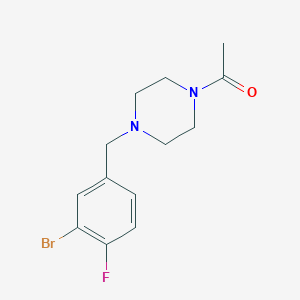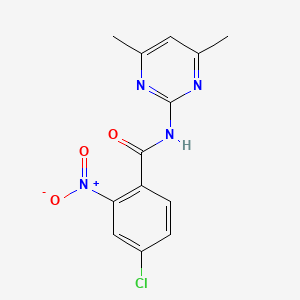
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole (MOB-MDP-OXD) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. MOB-MDP-OXD is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring that contains two nitrogen atoms and one oxygen atom. The compound has shown promising results in various scientific studies, and its synthesis method has been extensively studied.
Wirkmechanismus
The mechanism of action of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but studies have shown that it can induce apoptosis in cancer cells through the activation of various signaling pathways, including the p53 pathway. Additionally, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit strong fluorescence properties. Additionally, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have low cytotoxicity, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments include its low cytotoxicity, strong fluorescence properties, and potential applications in various scientific fields. However, the limitations of using 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, including its further development as an anticancer agent, antibacterial and antifungal agent, and fluorescent material. Additionally, future studies could focus on improving the solubility of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in water and exploring its potential as a sensor for various analytes. Furthermore, the synthesis of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole analogs could be explored to enhance its biological and chemical properties.
Synthesemethoden
The synthesis of 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through different methods, including the reaction of 4-methoxybenzyl hydrazine and 4-methylphenylglyoxal in the presence of acetic acid and sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography. The purity of the final product can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has shown promising results as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. Additionally, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been studied for its potential use as an antibacterial and antifungal agent.
In materials science, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has shown potential as a fluorescent material, with studies showing that it exhibits strong fluorescence properties. Moreover, 3-(4-methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been studied for its potential use as a sensor for various analytes, including metal ions and biomolecules.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-3-7-14(8-4-12)17-18-16(19-21-17)11-13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUZJIWYUISZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)
![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)


![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)

![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)